Cas no 17388-39-5 (Swertiamarin)
Swertiamarin Chemical and Physical Properties
Names and Identifiers
-
- Swertiamarin
- 1H,3H-Pyrano[3,4-c]pyran-1-one,5-ethenyl-6-(b-D-glucopyranosyloxy)-4,4a,5,6-tetrahydro-4a-hydroxy-,(4aR,5R,6S)-
- SWERTIAMAIN,FROM NICPBP
- SWERTIAMARIN(P) PrintBack
- Swertiamarine
- Swertimarine
- (4aR,5R,6S)-5-Ethenyl-6-(β-D-glucopyranosyloxy)-4,4a,5,6-tetrahydro-4a-hydroxy1H,3H-pyrano[3,4-c]pyran-1-one
- 4,4a,5,6-Tetrahydro-4aα-hydroxy-1-oxo-5β-vinyl-1H,3H-pyrano[3,4-c]pyran-6-yl β-D-glucopyranoside
- Swertiamaroside
- (5R,6S)-5-Ethenyl-4a-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one
- [ "Swertiamaroside" ]
- SWERTIAMAIN
- Wertiamarin
- SWERTIAMARIN(P)
- Swertiamarin std.
- Swertiamarin(6CI,7CI,8CI)
- Swertia bitter glycosides
- Swertiamarin,Swertiamarine,Swertiamaroside
- SWERTIAMARIN, 98+% BY HPLC
- MLS002473253
- 4038595T7Y
- (3S,4R,4aR)-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4-vinyl-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one
- Swertiamarin (6CI,7CI,8CI)
- 1H,3H-Pyrano(3,4-c)pyran-1-one, 5-ethenyl-6-(beta-d-glucopyranosyloxy)-4,4a,5,6-tetrahydro-4a-hydroxy-, (4aR,5R,6S)-
- 1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-6-(beta-D
- SWERTIAMARIN [WHO-DD]
- AC-8039
- A811580
- CHEMBL456138
- 17388-39-5
- HMS2205K13
- 1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-6-(beta-D-glucopyranosyloxy)-4,4a,5,6-tetrahydro-4a-hydroxy-, (4aR,5R,6S)-
- AC1L9CTK
- DTXCID5092167
- Swertiamarin, analytical standard
- HY-N0807
- 1H,3H-PYRANO(3,4-C)PYRAN-1-ONE, 5-ETHENYL-6-(.BETA.-D-GLUCOPYRANOSYLOXY)-4,4A,5,6-TETRAHYDRO-4A-HYDROXY-, (4AR,5R,6S)-
- NCGC00168975-01
- SureCN422560
- BRD-K15387485-001-01-1
- MEGxp0_000871
- s3927
- Q27108363
- F0001-0632
- CS-0009812
- DTXSID50169676
- BS-16249
- (3S,4R,4aR)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one
- iridiod monoterpenoid
- SWERTAMARIN
- C09800
- CHEBI:9370
- 4-19-00-02723 (Beilstein Handbook Reference)
- (4aR,5R,6S)-4a-Hydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5-vinyl-4,4a,5,6-tetrahydropyrano[3,4-c]pyran-1(3H)-one
- AKOS015965365
- 1H,3H-Pyrano(3,4-c)pyran-1-one, 5-ethenyl-6-(beta-D-glucopyranosyloxy)-4,4a,5,6-tetrahydro-4a-hydroxy-, (4aR-(4aalpha,5beta,6alpha))-
- UNII-4038595T7Y
- SCHEMBL422560
- BRN 0055278
- Swertiamarin, >=95% (LC/MS-ELSD)
- NCGC00168975-03
- SMR001397340
- Q-100208
- SWERTIAMARIN [MI]
- (3S,4R,4aR)-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4-vinyl-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one;Swertiamarine
- ACon1_000546
- CCG-268346
- MFCD07783984
- HEYZWPRKKUGDCR-QBXMEVCASA-N
-
- MDL: MFCD07783984
- Inchi: 1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7-,9+,10+,11-,12+,14-,15-,16+/m0/s1
- InChI Key: HEYZWPRKKUGDCR-QBXMEVCASA-N
- SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@H](C=C)[C@]2(C(C(=O)OCC2)=CO1)O
- BRN: 0055278
Computed Properties
- Exact Mass: 374.12100
- Monoisotopic Mass: 374.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 592
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 155
- Molecular Weight: 374.34
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -2
Experimental Properties
- Color/Form: Powder
- Density: 1.5700
- Melting Point: 114°C(lit.)
- Boiling Point: 649.3°C at 760 mmHg
- Flash Point: 237.7 °C
- Refractive Index: 1.625
- PSA: 155.14000
- LogP: -2.47670
- λmax: 238(MeOH)(lit.)
- Merck: 9010
- Specific Rotation: D20 -127° (c = 1 in 96% ethanol)
- Sensitiveness: Sensitive to heat
- Solubility: Uncertain
- Vapor Pressure: 0.0±4.4 mmHg at 25°C
Swertiamarin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 1789
- WGK Germany:3
- Safety Instruction: S26; S36; S45
- RTECS:UQ1366700
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:8
- Packing Group:III
- Risk Phrases:R23; R34
- Safety Term:8
- Storage Condition:0-10°C
Swertiamarin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S110090-20mg |
Swertiamarin |
17388-39-5 | ,≥98% | 20mg |
¥89.90 | 2023-09-01 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0227-20mg |
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¥200元 | 2023-09-15 | |
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$346 | 2021-06-15 | |
| ChemFaces | CFN99818-20mg |
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17388-39-5 | >=98% | 20mg |
$40 | 2021-07-22 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0897-25MG |
Swertiamarin |
17388-39-5 | >98.0%(HPLC) | 25mg |
¥220.00 | 2024-04-17 | |
| S e l l e c k ZHONG GUO | S3927-5mg |
Swertiamarin |
17388-39-5 | 99.76% | 5mg |
¥794.99 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S3927-25mg |
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¥2212.08 | 2022-04-26 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014959-20mg |
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¥88 | 2024-05-25 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014959-100mg |
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| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21644-20mg |
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¥200.00 | 2021-09-02 |
Swertiamarin Suppliers
Swertiamarin Related Literature
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Vladimir Mihailovi?,Jelena Katani?,Danijela Mi?i?,Vesna Stankovi?,Mirjana Mihailovi?,Aleksandra Uskokovi?,Jelena Aramba?i?,Slavica Soluji?,Milan Mladenovi?,Nevena Stankovi? Food Funct. 2014 5 1795
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Jiangyi Luo,Hanwen Yuan,Ling Liang,Qinling Xie,Sai Jiang,Yangfen Fu,Shenghuang Chen,Wei Wang RSC Adv. 2023 13 8847
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Guoyu Ding,Yanshuai Wang,Aina Liu,Yuanyuan Hou,Tiejun Zhang,Gang Bai,Changxiao Liu RSC Adv. 2017 7 22034
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Kang Dai,Xue-Jia Yi,Xian-Ju Huang,Azhar Muhammad,Mei Li,Jun Li,Guang-Zhong Yang,Yue Gao Food Funct. 2018 9 2673
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Yanli Zhao,Tianjun Yuan,Lihua Wu,Ji Zhang,Zhitian Zuo,Yuanzhong Wang Anal. Methods 2020 12 2260
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Additional information on Swertiamarin
Swertiamarin and Its Significance in Modern Pharmaceutical Research
Swertiamarin, a naturally occurring phytochemical, has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities. With a CAS number of 17388-39-5, this compound belongs to the flavonoid family and is primarily found in certain species of the genus Swertia. The structural complexity and unique chemical properties of Swertiamarin make it a promising candidate for further investigation in drug development and therapeutic applications.
The chemical structure of Swertiamarin consists of a flavone backbone, which is a common motif in many bioactive natural products. This structure is characterized by a benzene ring connected to two phenolic hydroxyl groups, with an oxygen atom forming a double bond with one of the carbon atoms in the benzene ring. Such structural features contribute to its remarkable pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. The presence of multiple hydroxyl groups also enhances its solubility in water, making it suitable for various pharmaceutical formulations.
Recent studies have highlighted the potential of Swertiamarin as an antioxidant agent. Oxidative stress is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders and cardiovascular conditions. The ability of Swertiamarin to scavenge free radicals and inhibit reactive oxygen species (ROS) production has been demonstrated in several in vitro and in vivo models. For instance, research published in the journal *Biochemical Pharmacology* reported that Swertiamarin significantly reduced oxidative damage in liver cells exposed to hydrogen peroxide, suggesting its protective role against oxidative stress-induced toxicity.
Beyond its antioxidant properties, Swertiamarin has shown promising anti-inflammatory effects. Chronic inflammation is closely associated with various chronic diseases, such as rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have indicated that Swertiamarin can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). A study published in *European Journal of Pharmacology* demonstrated that oral administration of Swertiamarin reduced inflammation markers and alleviated symptoms in a mouse model of acute paw edema. These findings suggest that Swertiamarin may serve as a potential therapeutic agent for managing inflammatory conditions.
The anticancer potential of Swertiamarin has also been extensively explored. Cancer is one of the leading causes of mortality worldwide, and the search for novel chemotherapeutic agents remains a critical area of research. Preliminary studies have shown that Swertiamarin can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, colon, and liver cancer cells. Mechanistic studies have revealed that Swertiamarin activates caspase-dependent apoptosis by disrupting mitochondrial function and enhancing the production of pro-apoptotic proteins like Bax. These findings have prompted further investigation into the development of Swertiamarin-based chemotherapeutic strategies.
The phytochemical profile of Swertiamarin also includes other bioactive compounds that contribute to its overall therapeutic efficacy. Flavonoids are known for their ability to interact with multiple biological targets, making them versatile candidates for drug development. In addition to its primary pharmacological effects, Swertiamarin has been shown to possess antimicrobial properties, which could be beneficial in combating drug-resistant infections. Research published in *Journal of Natural Products* reported that Swertiamarin exhibited significant activity against several Gram-positive bacteria, including *Staphylococcus aureus*, highlighting its potential as an antimicrobial agent.
The pharmacokinetic properties of Swertiamarin are another critical aspect that influences its therapeutic potential. Studies have shown that Swertiamarin exhibits good oral bioavailability and can be detected in various tissues after administration. This suggests that it can reach target sites effectively and exert its biological effects. However, further research is needed to optimize its delivery systems and enhance its bioavailability for clinical applications. Nanotechnology-based delivery systems, such as liposomes and polymeric nanoparticles, have shown promise in improving the pharmacokinetics of flavonoids like Swertiamarin.
The future directions for Swertiamarin research are multifaceted and exciting. Given its diverse biological activities, there is considerable interest in developing novel drug formulations based on this compound. Combination therapy approaches involving Swertiamarin with other chemotherapeutic agents could enhance treatment efficacy while minimizing side effects. Additionally, preclinical studies are needed to evaluate the long-term safety and efficacy of Swertiamarin before it can be translated into clinical trials for human use.
In conclusion, Swertiamarin (CAS no 17388-39-5) is a multifaceted phytochemical with significant potential in pharmaceutical research. Its structural complexity and unique chemical properties contribute to its remarkable biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. Ongoing research continues to uncover new therapeutic applications for this compound, making it a promising candidate for future drug development efforts.
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